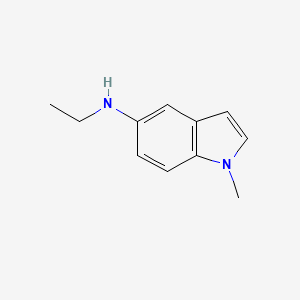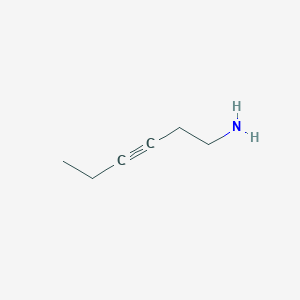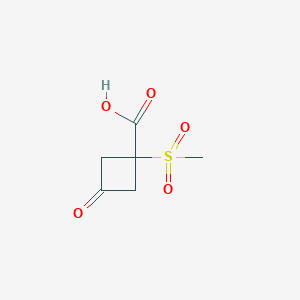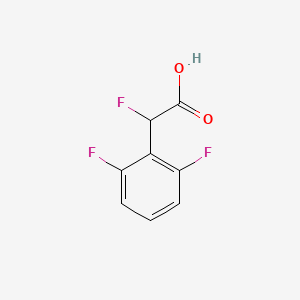
2-(2,6-Difluorophenyl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Difluorophenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C8H6F3O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, and an additional fluorine atom is attached to the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-fluoroacetic acid can be achieved through several methods. One common approach involves the fluorination of 2,6-difluorophenylacetic acid. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds in the presence of a suitable solvent like acetonitrile or dichloromethane and may require a catalyst such as silver nitrate to enhance the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acids.
Aplicaciones Científicas De Investigación
2-(2,6-Difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The compound’s unique structure allows it to fit into binding pockets of target proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorophenylacetic acid: Lacks the additional fluorine atom on the acetic acid moiety.
2-Fluorophenylacetic acid: Contains only one fluorine atom on the phenyl ring.
2,6-Difluorobenzoic acid: Similar structure but with a carboxylic acid group directly attached to the phenyl ring.
Uniqueness
2-(2,6-Difluorophenyl)-2-fluoroacetic acid is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological interactions. The additional fluorine atom on the acetic acid moiety distinguishes it from other similar compounds, providing unique properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C8H5F3O2 |
|---|---|
Peso molecular |
190.12 g/mol |
Nombre IUPAC |
2-(2,6-difluorophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C8H5F3O2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,(H,12,13) |
Clave InChI |
QDCYOEQYSMVUOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(C(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)

![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)
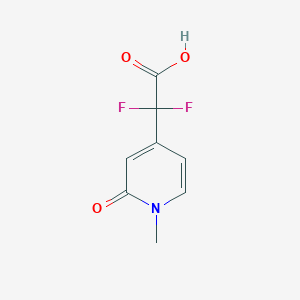

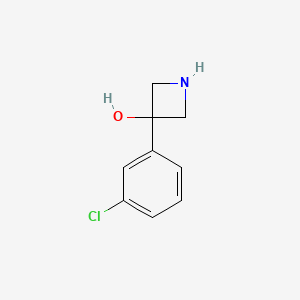

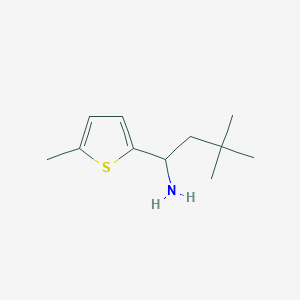

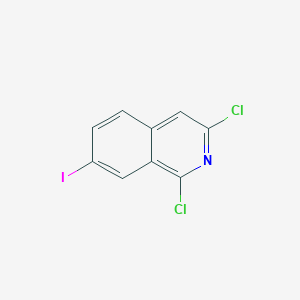
![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
